molecular formula C15H17NO6 B11999113 (2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid

(2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid

Cat. No.: B11999113
M. Wt: 307.30 g/mol
InChI Key: YXDQKTBJURVLSM-TXEJJXNPSA-N
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Description

(2R,6S)-1-[(Benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound features a piperidine ring substituted with carboxylic acid groups and a benzyloxycarbonyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and benzyl chloroformate.

    Formation of Piperidine Derivative: Piperidine is reacted with benzyl chloroformate under basic conditions to form the benzyloxycarbonyl-protected piperidine.

    Carboxylation: The protected piperidine is then subjected to carboxylation reactions using carbon dioxide or other carboxylating agents to introduce the carboxylic acid groups at the 2 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-1-[(Benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl group or reduce carboxylic acids to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with varied functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibitors: Studied for its potential as an enzyme inhibitor in biochemical pathways.

    Drug Development: Investigated for its role in the synthesis of pharmaceutical compounds.

Medicine

    Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.

    Diagnostic Tools: Utilized in the synthesis of diagnostic agents for medical imaging.

Industry

    Polymer Synthesis: Used in the production of polymers with specific properties.

    Material Science: Application in the development of new materials with unique characteristics.

Mechanism of Action

The mechanism by which (2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, potentially affecting metabolic processes or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (2R,6S)-2,6-Dicarboxypiperidine: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.

    (2R,6S)-1-Benzyl-2,6-piperidinedicarboxylic Acid: Similar structure but with a benzyl group instead of a benzyloxycarbonyl group.

Uniqueness

    Versatility: The presence of the benzyloxycarbonyl group enhances its utility in various chemical reactions.

    Chirality: The specific stereochemistry (2R,6S) provides unique properties in asymmetric synthesis and chiral catalysis.

This detailed overview highlights the significance of (2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid in scientific research and industrial applications

Properties

Molecular Formula

C15H17NO6

Molecular Weight

307.30 g/mol

IUPAC Name

(2R,6S)-1-phenylmethoxycarbonylpiperidine-2,6-dicarboxylic acid

InChI

InChI=1S/C15H17NO6/c17-13(18)11-7-4-8-12(14(19)20)16(11)15(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,17,18)(H,19,20)/t11-,12+

InChI Key

YXDQKTBJURVLSM-TXEJJXNPSA-N

Isomeric SMILES

C1C[C@@H](N([C@@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(N(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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